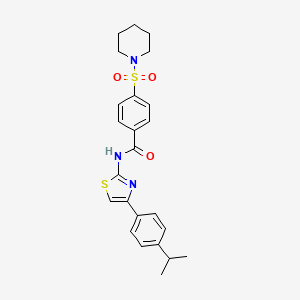
N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C24H27N3O3S2 and its molecular weight is 469.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to explore the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a thiazole ring, a piperidine moiety, and an isopropylphenyl substituent. Its molecular formula is C24H28N4O2S, and it has a molecular weight of 436.6 g/mol. The structural features are crucial for its biological activity, influencing interactions with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antibacterial properties of thiazole derivatives, including those similar to this compound.
Key Findings:
- Antibacterial Efficacy : Compounds with similar thiazole structures demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives with 4-isopropyl substitutions exhibited potent activity against multiple bacterial strains .
- Mechanism of Action : The mode of action appears to involve disruption of bacterial cell walls and inhibition of essential metabolic processes. The combination of thiazole and sulfonamide groups enhances the antimicrobial effect, particularly when used in conjunction with cell-penetrating peptides .
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various in vitro studies.
Case Studies:
- Inhibition of Tumor Cell Growth : In a study evaluating related piperidine derivatives, compounds exhibited IC50 values as low as 0.12 μM against HepG2 liver cancer cells, indicating strong inhibitory effects . This suggests that similar structural motifs in this compound may also contribute to anticancer activity.
- Mechanism Insights : The anticancer effects are believed to be mediated through the activation of hypoxia-inducible factor pathways, leading to increased expression of apoptotic markers such as cleaved caspase-3 . This indicates that the compound may promote programmed cell death in cancer cells.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives.
| Compound | Substituent | IC50 (μM) | % Inhibition at 10 μM |
|---|---|---|---|
| 1 | 4-tert-butyl | 8.6 ± 0.4 | 70 |
| 2 | 4-fluorobenzyl | 1.6 ± 0.2 | 90 |
| 3 | 4-methoxybiphenyl | 2.8 ± 0.6 | 85 |
This table illustrates how variations in substituents can significantly impact the potency and efficacy of related compounds . The presence of electron-donating or withdrawing groups can modulate interactions with biological targets, enhancing or diminishing activity.
特性
IUPAC Name |
4-piperidin-1-ylsulfonyl-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S2/c1-17(2)18-6-8-19(9-7-18)22-16-31-24(25-22)26-23(28)20-10-12-21(13-11-20)32(29,30)27-14-4-3-5-15-27/h6-13,16-17H,3-5,14-15H2,1-2H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJPHTDRQCTWCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













